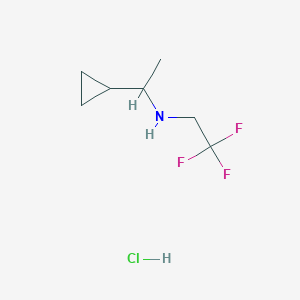

![molecular formula C11H23NO4 B2888773 Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate CAS No. 1221341-37-2](/img/structure/B2888773.png)

Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate consists of a central carbon atom double-bonded to an oxygen atom and singly bonded to another oxygen atom. This oxygen is then joined to an alkyl or an aryl group . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate include its molecular formula (C11H23NO4), and molecular weight (233.308). Other properties such as melting point, boiling point, and density can be determined through experimental methods .Scientific Research Applications

Crystal Packing Interactions

Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate is involved in the study of crystal packing interactions. For instance, it utilizes N⋯π interaction, two C–H⋯N, and two C–H⋯O hydrogen bonds forming a zigzag double-ribbon in ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate (Zhang, Wu, & Zhang, 2011). These interactions are crucial for understanding molecular assembly and designing materials with specific properties.

Polymorphism in Pharmaceuticals

This compound is also significant in studying polymorphism in pharmaceuticals. For example, two polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, have been characterized using spectroscopic and diffractometric techniques (Vogt et al., 2013). Understanding polymorphism is critical in drug development for optimizing efficacy and stability.

Corrosion Inhibition

In the field of materials science, derivatives of Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate, like DAME and DAMP, have been studied for their corrosion inhibitive properties in mild steel in HCl solution (Herrag et al., 2010). This research is vital for protecting industrial equipment and infrastructure.

Molecular Spectroscopy

Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate-related compounds are also used in molecular spectroscopy studies. For instance, the molecular spectroscopic methods like infrared, Raman, UV-visible, and fluorescence spectroscopy are applied in the analysis of polymorphic forms of related pharmaceutical compounds (F. Vogt et al., 2013). These techniques are crucial for characterizing the physical and chemical properties of materials.

Atmospheric Degradation Studies

Additionally, derivatives of this compound, like 3-ethoxy-1-propanol, have been studied in atmospheric degradation research. The reaction kinetics and mechanisms with atmospheric oxidants like Cl atoms, OH, and NO3 radicals were studied, providing insights into the environmental impact and degradation pathways of such compounds (Aranda et al., 2021).

properties

IUPAC Name |

ethyl 3-(2,2-diethoxyethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO4/c1-4-14-10(13)7-8-12-9-11(15-5-2)16-6-3/h11-12H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFBLCWXQAOICN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNCCC(=O)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2888690.png)

![Methyl 3-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2888692.png)

![tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate](/img/structure/B2888693.png)

![Methyl 2-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2888702.png)

![2-[(Methoxycarbonyl)(methyl)amino]benzoic acid](/img/structure/B2888704.png)

![(2-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2888707.png)

![N-{3-acetyl-6-[3-(2-methoxyphenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiaz oline-2,3'-indoline]-5-yl}acetamide](/img/structure/B2888710.png)